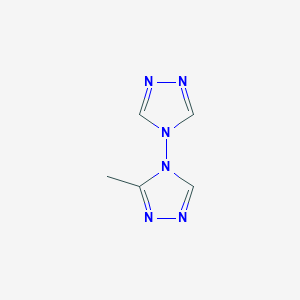
3-Methyl-4,4'-bi(1,2,4-triazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,4’-bi(1,2,4-triazole) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 3-position and a bi(1,2,4-triazole) structure, which consists of two triazole rings connected at the 4-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 3-Methyl-4,4’-bi(1,2,4-triazole) can be achieved through several synthetic routes. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For example, the reaction of hydrazine with 3-methyl-1,2,4-triazole-5-thiol under specific conditions can yield the desired compound . Another approach involves the use of nitrilimines and Vilsmeier reagent in a one-pot reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Methyl-4,4’-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions can be carried out using alkyl halides or acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield corresponding triazole oxides, while reduction can lead to triazole hydrides .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,4’-bi(1,2,4-triazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound can be used as a core structure for designing new drugs with potential therapeutic benefits . In industry, triazoles are employed as corrosion inhibitors, agrochemicals, and materials for electronic devices .
Wirkmechanismus
The mechanism of action of 3-Methyl-4,4’-bi(1,2,4-triazole) involves its interaction with various molecular targets and pathways. Triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase. This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, resulting in antifungal activity . Additionally, triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions, contributing to their diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4,4’-bi(1,2,4-triazole) can be compared with other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole. While both types of triazoles share similar chemical properties, 1,2,4-triazoles are generally more potent in their biological activities . Other similar compounds include fluconazole, voriconazole, and itraconazole, which are widely used antifungal agents based on the triazole structure . The unique bi(1,2,4-triazole) structure of 3-Methyl-4,4’-bi(1,2,4-triazole) distinguishes it from these compounds, potentially offering different biological and chemical properties.
Eigenschaften
CAS-Nummer |
63523-91-1 |
|---|---|
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-methyl-4-(1,2,4-triazol-4-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6N6/c1-5-9-8-4-11(5)10-2-6-7-3-10/h2-4H,1H3 |
InChI-Schlüssel |
DAMHRAUQYOUUKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=CN1N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14512909.png)
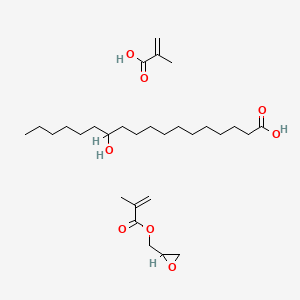
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

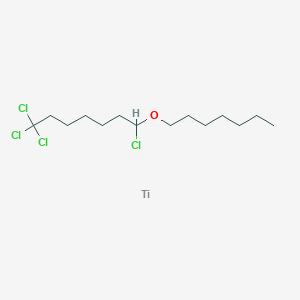

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
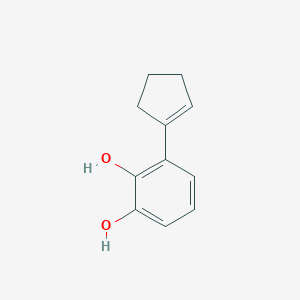
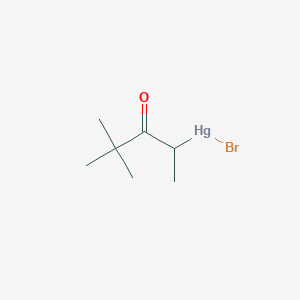
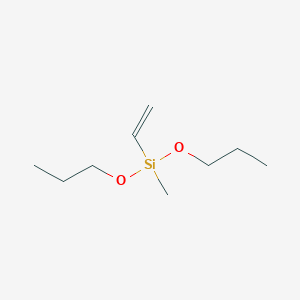
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)

![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
